tert-Butyl (1S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
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Overview
Description
tert-Butyl (1S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[221]heptane-5-carboxylate is a bicyclic compound that features a unique structure combining a tert-butyl group, a hydroxymethyl group, and an oxazabicycloheptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate typically involves the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by functional group modifications to introduce the oxazabicycloheptane structure.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate in the presence of a base such as triethylamine.
Hydroxymethylation: The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the oxazabicycloheptane ring, using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Reduced oxazabicycloheptane derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl (1S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl (1S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of these targets, leading to inhibition or activation of their biological functions. The pathways involved may include modulation of neurotransmitter release or inhibition of specific enzymes involved in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in having a tert-butyl group but differs in its overall structure and reactivity.
tert-Butyl-N-methylcarbamate: Shares the tert-butyl group but has different functional groups and applications.
N-Boc-hydroxylamine: Contains a tert-butyl group and a hydroxylamine moiety, used in different synthetic applications.
Uniqueness
tert-Butyl (1S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is unique due to its bicyclic structure, which imparts specific steric and electronic properties. This uniqueness makes it valuable in the synthesis of complex molecules and in applications where specific molecular interactions are required.
Properties
IUPAC Name |
tert-butyl (1S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-6-11(7-13)4-8(12)5-15-11/h8,13H,4-7H2,1-3H3/t8?,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDZFXHHNOXHLF-LYNSQETBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1CO2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@]2(CC1CO2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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